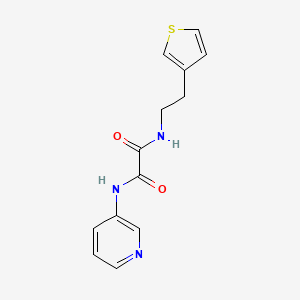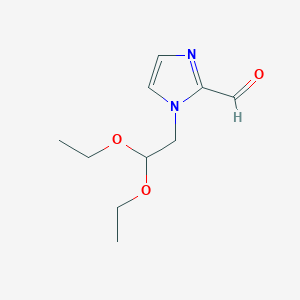
N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide” is a chemical compound that has been synthesized in various studies . It is a derivative of pyridine and thiophene, two aromatic compounds that are often used in the synthesis of bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine as a classical method and magnesium oxide nanoparticles . The starting materials include ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine .Molecular Structure Analysis
The molecular structure of “N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide” was confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which is then reacted with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the anticancer potential of this compound. It inhibits receptor tyrosine kinases and demonstrates cytotoxic activity against lung cancer cell lines, surpassing the reference drug imatinib .
- Derivative IIC displays particularly high activity, with minimum inhibitory concentration (MIC) values ranging from 16 to 128 μg/mL .
- The compound’s antioxidant potential was evaluated using the DPPH (2,2-diphenylpicrylhydrazyl) method. Its IC50 value closely matches that of ascorbic acid (4.45–4.83 μg/mL) .
- These nanoparticles offer an alternative method for the synthesis of bioactive compounds, including heterocyclic derivatives .
- The compound (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one serves as a starting material for synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Anticancer Activity
Antibacterial and Antifungal Properties
Antioxidant Activity
Heterocyclic Synthesis
Starting Compound for Novel Derivatives
Anti-Fibrotic Activities
These diverse applications highlight the compound’s potential in various scientific contexts, from cancer research to antimicrobial studies. Researchers continue to explore its properties, paving the way for exciting discoveries. 🌟 .
Wirkmechanismus
Target of Action
The primary targets of N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide are receptor tyrosine kinases . These enzymes play a crucial role in the regulation of cell growth, differentiation, and metabolism. They are often implicated in various types of cancers when they become dysregulated .
Mode of Action
The compound interacts with its targets, the receptor tyrosine kinases, by acting as an inhibitor . This inhibition disrupts the normal signaling pathways of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The affected pathways primarily involve cell growth and metabolism. By inhibiting receptor tyrosine kinases, the compound disrupts the signaling pathways that regulate these processes . The downstream effects of this disruption can lead to a decrease in cell proliferation, particularly in cancer cells .
Result of Action
The compound has been shown to possess more cytotoxic activity than the reference drug, imatinib . Specifically, one derivative of the compound demonstrated ten-fold lower IC50 values (0.229 μM) than imatinib (2.479 μM) when tested against A549 lung cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, particularly in terms of its anticancer activity .
Eigenschaften
IUPAC Name |
N'-pyridin-3-yl-N-(2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(15-6-3-10-4-7-19-9-10)13(18)16-11-2-1-5-14-8-11/h1-2,4-5,7-9H,3,6H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKLZOMOCUPVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2843029.png)



![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)
![3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2843037.png)

![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2843047.png)

![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)

![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)